3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid
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Overview
Description
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type aryl amination reaction, where an aryl halide reacts with an amino acid derivative under the influence of a copper catalyst . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid: Similar structure but with a shorter carbon chain.
3-Amino-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with a hydroxyphenyl group instead of a chlorothiophene group
Uniqueness
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid is unique due to the presence of the chlorothiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
3-amino-4-(2-chlorothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C8H10ClNO2S/c9-8-5(1-2-13-8)3-6(10)4-7(11)12/h1-2,6H,3-4,10H2,(H,11,12) |
InChI Key |
GDMJIBOXDDTUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(CC(=O)O)N)Cl |
Origin of Product |
United States |
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